tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777652
InChI: InChI=1S/C13H25NO3Si/c1-13(2,3)17-12(16)14-8-7-10(15)11(9-14)18(4,5)6/h11H,7-9H2,1-6H3
SMILES:
Molecular Formula: C13H25NO3Si
Molecular Weight: 271.43 g/mol

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15777652

Molecular Formula: C13H25NO3Si

Molecular Weight: 271.43 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-oxo-3-(trimethylsilyl)piperidine-1-carboxylate -

Specification

Molecular Formula C13H25NO3Si
Molecular Weight 271.43 g/mol
IUPAC Name tert-butyl 4-oxo-3-trimethylsilylpiperidine-1-carboxylate
Standard InChI InChI=1S/C13H25NO3Si/c1-13(2,3)17-12(16)14-8-7-10(15)11(9-14)18(4,5)6/h11H,7-9H2,1-6H3
Standard InChI Key WKNQWACTPLQFLA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)[Si](C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • A tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen, providing steric protection and facilitating deprotection under acidic conditions .

  • A ketone at position 4, enabling nucleophilic additions or reductions to form secondary alcohols or amines .

  • A trimethylsilyl (TMS) group at position 3, influencing electron density and participating in silicon-based coupling reactions .

The molecular formula C₁₃H₂₅NO₃Si (MW 271.43 g/mol) confirms its moderate hydrophobicity (clogP ≈ 2.8), as inferred from similar tert-butyl piperidines .

Table 1: Key Physicochemical Parameters

PropertyValueSource
CAS Number2167960-80-5
Molecular FormulaC₁₃H₂₅NO₃Si
Molecular Weight271.43 g/mol
Boiling PointNot reported-
Storage Conditions-20°C (ambient inert gas)

Synthetic Methodologies

Boc-Protection Strategies

While no explicit synthesis for this compound is documented, analogous routes involve:

  • Boc-protection of piperidine precursors: Ethyl piperidine-4-carboxylate reacts with di-tert-butyl dicarbonate in ethyl acetate to install the Boc group .

  • Silylation at position 3: Trimethylsilyl chloride or analogous reagents introduce the TMS group, leveraging nucleophilic substitution or metal-mediated coupling .

  • Oxidation at position 4: Ketone installation via Swern oxidation or Dess-Martin periodinane .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings have been employed for tert-butyl piperidine carboxylates. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl halides under Pd(dppf)Cl₂ catalysis to form biaryl derivatives . Adapting this to position 3 silylation would require boronate intermediates or silicon-based electrophiles.

Table 2: Representative Synthetic Steps for Analogues

StepReagents/ConditionsYieldSource
Boc ProtectionDi-tert-butyl dicarbonate, EtOAc, 0°C → RT85%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DME/H₂O70-99%
SilylationTMSCl, Et₃N, CH₂Cl₂65%

Reactivity and Applications

Intermediate in Heterocycle Synthesis

The ketone at position 4 participates in cyclization reactions. For instance, visible-light-driven copper catalysis enables alkyl radical addition to acrylamides, forming oxindoles . tert-Butyl 4-iodopiperidine-1-carboxylate undergoes radical cascade cyclization with N-methyl-N-(p-tolyl)methacrylamide to yield sp³-rich heterocycles .

Protective Group Chemistry

The Boc group’s acid-labile nature allows selective deprotection. In a synthesis of 4-(tosyloxymethyl)piperidine derivatives, Boc removal with HCl/dioxane precedes tosylation . This strategy could isolate the 3-TMS-4-oxo-piperidine scaffold for further functionalization.

Fragment-Based Drug Discovery

Piperidine carboxylates serve as fragments in lead optimization. The tert-butyl group enhances membrane permeability, while the TMS moiety modulates metabolic stability .

Structural Analogues and Derivatives

tert-Butyl 4-(Tosyloxymethyl)Piperidine-1-Carboxylate

This analogue (CAS 166815-96-9) replaces the 3-TMS and 4-oxo groups with a tosyloxymethyl unit. It acts as a leaving group for nucleophilic substitutions, enabling access to aminomethylpiperidines .

Future Research Directions

Mechanistic Studies

Elucidating the kinetics of silylation and ketone formation would optimize yields. Computational studies (DFT) could model steric effects of the TMS group on reaction pathways.

Biological Evaluation

Screening for kinase inhibition or GPCR modulation is warranted, given the prevalence of piperidines in bioactive molecules. The TMS group’s impact on target binding remains unexplored .

Stereoselective Synthesis

Asymmetric hydrogenation or enzymatic resolution could access enantiopure 3-TMS piperidines, critical for chiral drug development .

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